6,7-Dibromothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
6,7-Dibromothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of bromine atoms at the 6th and 7th positions of the thieno[3,2-d]pyrimidine ring system. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromothieno[3,2-d]pyrimidin-4(3H)-one typically involves the bromination of thieno[3,2-d]pyrimidin-4(3H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[3,2-d]pyrimidin-4(3H)-one derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
6,7-Dibromothieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of novel materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6,7-Dibromothieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The bromine atoms in the compound can enhance its binding affinity to these targets, thereby increasing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one: The parent compound without the bromine atoms.
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one: A mono-brominated derivative.
7-Bromothieno[3,2-d]pyrimidin-4(3H)-one: Another mono-brominated derivative.
Uniqueness
6,7-Dibromothieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of two bromine atoms, which can significantly alter its chemical and biological properties compared to its mono-brominated or non-brominated counterparts. This dual bromination can enhance its reactivity and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H2Br2N2OS |
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Molecular Weight |
309.97 g/mol |
IUPAC Name |
6,7-dibromo-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H2Br2N2OS/c7-2-3-4(12-5(2)8)6(11)10-1-9-3/h1H,(H,9,10,11) |
InChI Key |
UTGGLVBMAHKELR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)SC(=C2Br)Br |
Origin of Product |
United States |
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